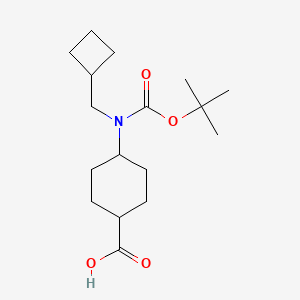
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl-protected amine and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the cyclohexane ring: The cyclohexane ring is formed through a cyclization reaction, often involving a Grignard reagent or other organometallic compounds.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced via oxidation of an alcohol precursor or through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the cyclobutylmethyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: The primary amine is obtained after removal of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine
Diagnostics: Used in the synthesis of diagnostic probes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to reveal the active amine group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid
- (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid
Uniqueness
- Structural Features : The cyclobutylmethyl group provides unique steric and electronic properties compared to other similar compounds.
- Reactivity : The compound’s reactivity can be fine-tuned by modifying the substituents on the cyclohexane ring or the amine group.
Propiedades
Fórmula molecular |
C17H29NO4 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(11-12-5-4-6-12)14-9-7-13(8-10-14)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
Clave InChI |
XCNTUTILQBCITC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1CCC1)C2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)




![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)

